

In-Depth Technical Guide: DBPR116, a Novel Mu-Opioid Receptor Modulator

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

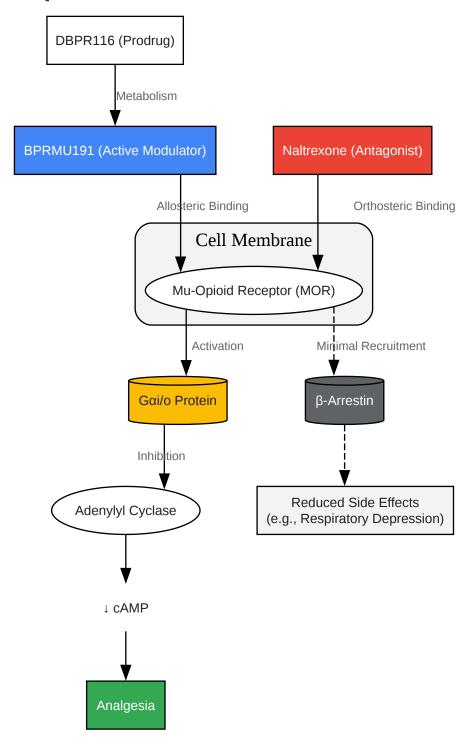
DBPR116 is a preclinical drug candidate that functions as a prodrug of BPRMU191, a novel antagonist-to-agonist allosteric modulator (AAM) of the mu-opioid receptor (MOR). This technical guide provides a comprehensive overview of the core pharmacology of **DBPR116**, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. **DBPR116**, in combination with opioid antagonists such as naltrexone, represents a promising approach to pain management, potentially offering a safer therapeutic window with reduced side effects compared to traditional opioid analgesics.

Mechanism of Action

DBPR116 is the prodrug of BPRMU191. As an allosteric modulator, BPRMU191 does not directly activate the mu-opioid receptor (MOR). Instead, it binds to an allosteric site on the receptor, inducing a conformational change that allows traditional opioid antagonists, such as naloxone and naltrexone, to function as G protein-biased agonists.[1] This unique "antagonist-to-agonist" activity selectively promotes the G protein signaling pathway, which is associated with analgesia, while potentially minimizing the recruitment of the β -arrestin pathway, which is implicated in many of the adverse effects of opioids, including respiratory depression and tolerance.[1]



Signaling Pathway of DBPR116/Naltrexone at the Mu-Opioid Receptor



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Caption: Proposed signaling pathway of **DBPR116**/Naltrexone at the MOR.



Quantitative Pharmacology

The following tables summarize the key in vitro and in vivo pharmacological data for **DBPR116** and its active metabolite, BPRMU191.

Table 1: In Vitro Efficacy of BPRMU191

Assay	Cell Line	Agonist	Parameter	Value
FLIPR Ca2+ Assay	CHO- K1/MOR/Gα15	Naloxone	EC50	2.17 μΜ

This assay measures G protein-coupled receptor activation by detecting changes in intracellular calcium levels.

Table 2: In Vivo Antinociceptive Efficacy of DBPR116 in

Combination with Naltrexone

Pain Model	Species	Administration	Parameter	Value
Acute Thermal Pain (Tail-Flick Test)	Mouse	i.v. DBPR116 + 1 mg/kg Naltrexone	ED50	< 10 mg/kg

Table 3: Safety and Tolerability of DBPR116

Parameter	Species	Administration	Value
Maximum Tolerated Dose (MTD)	Rodent	Not Specified	> 40 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FLIPR Ca2+ Assay

Objective: To determine the potency of BPRMU191 in modulating MOR activity in the presence of an antagonist.



Cell Line: CHO-K1 cells stably co-expressing the human mu-opioid receptor (MOR) and a G-protein alpha subunit ($G\alpha15$).

Protocol:

- Cells are seeded into 384-well plates and incubated overnight.
- The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
- BPRMU191 is added at various concentrations, followed by a fixed concentration of naloxone.
- Changes in intracellular calcium are measured using a Fluorometric Imaging Plate Reader (FLIPR).
- The EC50 value is calculated from the concentration-response curve.

In Vivo Tail-Flick Test

Objective: To assess the antinociceptive effect of **DBPR116** in a model of acute thermal pain.

Animals: Male ICR mice.

Protocol:

- A baseline tail-flick latency is determined by applying a radiant heat source to the tail of each
 mouse and measuring the time to withdrawal. A cut-off time is established to prevent tissue
 damage.
- **DBPR116** is administered intravenously (i.v.) at various doses, in combination with a fixed dose of naltrexone (1 mg/kg).
- At a predetermined time after drug administration, the tail-flick latency is measured again.
- The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE).
- The ED50, the dose required to produce a 50% maximal effect, is calculated.[2]



Experimental Workflow: In Vivo Antinociceptive Assessment



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Caption: General workflow for in vivo antinociceptive testing.

In Vivo Von Frey Test

Objective: To evaluate the efficacy of **DBPR116** in models of neuropathic and cancer-related pain.[2]

Animals: Male ICR mice with induced neuropathic or cancer pain.

Protocol:

- Mice are placed in individual compartments on a wire mesh floor and allowed to acclimate.
- Calibrated Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
- The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response.
- DBPR116 in combination with naltrexone is administered, and the paw withdrawal threshold is reassessed at various time points.
- An increase in the paw withdrawal threshold indicates an antinociceptive effect.

Pharmacokinetics



DBPR116 is designed as a prodrug to overcome the poor blood-brain barrier permeability of its active metabolite, BPRMU191.[3] While specific pharmacokinetic parameters for **DBPR116** are not yet publicly available in detail, the prodrug strategy is intended to achieve sufficient central nervous system concentrations of BPRMU191 to exert its modulatory effects on the mu-opioid receptor.

Safety and Side Effect Profile

Preclinical studies indicate that the combination of **DBPR116** and naltrexone exhibits a favorable safety profile compared to traditional opioids like morphine.[2] Specifically, this combination has been shown to produce:

- Less analgesic tolerance
- Reduced withdrawal symptoms
- Lower potential for addiction
- Minimized gastrointestinal dysfunction (constipation)
- Reduced respiratory depression
- Less impact on heart rate and sedation[2]

Conclusion

DBPR116, through its active metabolite BPRMU191, represents a novel allosteric modulator of the mu-opioid receptor with a unique mechanism of action. By converting opioid antagonists into G protein-biased agonists, the **DBPR116**/naltrexone combination has demonstrated potent antinociceptive effects in preclinical models of acute, neuropathic, and cancer pain, with a significantly improved side effect profile compared to standard opioids. This innovative approach holds considerable promise for the development of safer and more effective analgesics for the treatment of moderate to severe pain. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.



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